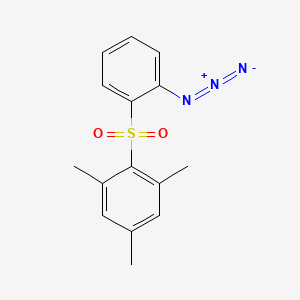
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an azide group attached to a benzene ring, which is further substituted with a sulfonyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene typically involves multiple steps, starting with the preparation of the azidobenzene derivative. One common method involves the diazotization of 2-aminobenzenesulfonyl chloride followed by azidation to introduce the azide group. The resulting azidobenzene derivative is then subjected to Friedel-Crafts alkylation using 1,3,5-trimethylbenzene under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent safety measures due to the presence of the azide group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Major Products Formed
Substitution: Various azide derivatives depending on the nucleophile used.
Reduction: 2-(2-Aminobenzene-1-sulfonyl)-1,3,5-trimethylbenzene.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in bioconjugation reactions due to the reactivity of the azide group.
Medicine: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is primarily dictated by the reactivity of its functional groups. The azide group can undergo click chemistry reactions, forming stable triazole rings when reacted with alkynes. This property is exploited in bioconjugation and material science applications. The sulfonyl group can participate in various electrophilic and nucleophilic reactions, further expanding the compound’s utility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the trimethylbenzene moiety.
1,3,5-Trimethylbenzene: Lacks the azide and sulfonyl groups, making it less reactive in certain chemical reactions.
2-(2-Aminobenzene-1-sulfonyl)-1,3,5-trimethylbenzene: The reduced form of the target compound, with an amine group instead of an azide group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is unique due to the combination of the azide, sulfonyl, and trimethylbenzene groups in a single molecule
Properties
CAS No. |
61174-53-6 |
|---|---|
Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(2-azidophenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-11(2)15(12(3)9-10)21(19,20)14-7-5-4-6-13(14)17-18-16/h4-9H,1-3H3 |
InChI Key |
DSDACCUVTPIIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















